molecular formula C12H10INO3 B1203473 Diphenyliodonium nitrate CAS No. 722-56-5

Diphenyliodonium nitrate

Cat. No. B1203473
CAS RN: 722-56-5
M. Wt: 343.12 g/mol
InChI Key: CQZCVYWWRJDZBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diphenyliodonium compounds involves various methods, including the direct interaction of iodine species with aromatic compounds. A specific study on the synthesis of related iodonium compounds shows the preparation of nitrate-diphenoxo triply bridged complexes, indicating the complex nature and versatility of iodonium synthesis methods (Colacio et al., 2012).

Molecular Structure Analysis

Iodonium salts, including diphenyliodonium nitrate, exhibit diverse molecular structures that are influenced by their bonding environment. The study by Felloni et al. (2002) on hydrogen-bonding interactions between bipyridinium cations and nitrate anions provides insights into the structural parameters and hydrogen-bonding interactions, which are crucial for understanding the molecular structure of iodonium salts (Felloni et al., 2002).

Chemical Reactions and Properties

This compound participates in various chemical reactions, exploiting its reactivity towards nucleophiles and its potential as a catalyst. Research by Baho and Zargarian (2007) on new complexes arising from the reaction of nickel(II) nitrate with diphenyl(dipyrazolyl)methane shows the complexity of reactions involving iodonium compounds and their potential in forming novel materials with unique properties (Baho & Zargarian, 2007).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are influenced by its molecular arrangement and interactions within the crystal lattice. Studies on related compounds highlight the importance of structural factors, including hydrogen bonding and molecular geometry, in determining the physical properties of iodonium salts (Matveeva et al., 2021).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and role in synthesis, are pivotal in its application in organic chemistry. For instance, the synthesis and characterization of uranyl nitrate complexes with diphenylsulfoxide and dibenzylsulfoxide showcase the ability of diphenyliodonium derivatives to form stable complexes with metals, suggesting a broad range of chemical behaviors and applications (Almeida et al., 2003).

Scientific Research Applications

  • Inhibition of Plant Root Growth

    Diphenyliodonium, a related compound, has been studied for its effects on root growth inhibition in plants by affecting hydrogen peroxide accumulation in root meristems (Yu et al., 2017).

  • Effect on Estrogen Receptors

    Diphenyliodonium has been implicated in the activation of estrogen receptor-alpha, indicating its potential role in cell growth and gene expression (Veselik et al., 2008).

  • Impact on Energy Metabolism

    It has been used in the study of energy metabolism, particularly in rat liver mitochondria, demonstrating its impact on ATP synthesis (Holland & Sherrat, 1971).

  • Neuroprotection

    Diphenyliodonium shows neuroprotective effects, particularly in the context of glutamate neurotoxicity, by blocking N-methyl-D-aspartate receptors (Nakamura et al., 1997).

  • Inhibition of Cytochrome P450 Reductase

    It acts as an inhibitor of cytochrome P450 reductase, impacting electron transport mechanisms (Tew, 1993).

  • Photoinitiation in Polymerization Processes

    Its salts are used in photoinitiation for cationic cross-linking of divinyl ethers in polymerization processes (Kahveci et al., 2008).

Mechanism of Action

Target of Action

Diphenyliodonium nitrate (DPIN) is primarily used as a photoacid generator (PAG) in the field of lithography . Its primary targets are UV reactive polymers, which it interacts with during the process of photolysis .

Mode of Action

DPIN undergoes a photolysis reaction when exposed to light, which is a process where a chemical compound is broken down by photons . It is during this process that DPIN interacts with its targets, the UV reactive polymers . The interaction results in the formation of UV reactive polymers and can also lead to the formation of light-tuned self-assembled polyelectrolytic structures .

Biochemical Pathways

It is known that the compound plays a crucial role in the photolithographic formation of uv reactive polymers . The downstream effects of this process include the creation of UV-tuned shape memory hydrogels, which have potential applications in 3D printing .

Pharmacokinetics

It is known that dpin is soluble in hot water , which may influence its bioavailability

Result of Action

The primary result of DPIN’s action is the formation of UV reactive polymers and light-tuned self-assembled polyelectrolytic structures . These structures have potential applications in various fields, including 3D printing .

Action Environment

The action of DPIN is influenced by environmental factors such as light and temperature. As a photoacid generator, DPIN requires light to undergo photolysis . Moreover, its solubility in hot water suggests that temperature may also play a role in its action . The stability, efficacy, and action of DPIN can therefore be influenced by these environmental conditions.

Safety and Hazards

Diphenyliodonium nitrate is classified as an oxidizing solid . It may intensify fire and is a potential hazard when exposed to heat, sparks, open flames, or hot surfaces . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

Future Directions

Diphenyliodonium nitrate has potential applications in the field of materials science. For instance, it can be used in the photo patterning of UV tuned shape memory hydrogels, which could potentially be used in 3D printing . Furthermore, it can be used in the formation of light-tuned self-assembled polyelectrolytic structures .

Relevant Papers The paper “Alginate-Based Smart Materials and Their Application: Recent Advances and Perspectives” discusses the use of this compound in the formation of alginate-based smart materials . Another paper, “Combining gellan gum with a functional low-molecular-weight gelator to assemble stiff shaped hybrid hydrogels for stem cell growth”, explores the use of this compound in the fabrication of hybrid gels .

properties

IUPAC Name

diphenyliodanium;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3)4/h1-10H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZCVYWWRJDZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10182-84-0 (Parent)
Record name Iodonium, diphenyl-, nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00222528
Record name Iodonium, diphenyl-, nitrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

722-56-5
Record name Iodonium, diphenyl-, nitrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=722-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonium, diphenyl-, nitrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodonium, diphenyl-, nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyliodonium nitrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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